Guanidine, [3-(trimethoxysilyl)propyl]-
Overview
Description
Guanidine, [3-(trimethoxysilyl)propyl]- is an organosilane compound that features a guanidine functional group attached to a propyl chain terminated with trimethoxysilyl groups. This compound is known for its ability to enhance adhesion between organic and inorganic materials, making it valuable in formulations where improved bonding to substrates like glass, metals, or minerals is desired . Its properties contribute to enhancing the durability, strength, and chemical resistance of coatings, adhesives, and composite materials .
Preparation Methods
The synthesis of Guanidine, [3-(trimethoxysilyl)propyl]- typically involves the reaction of guanidine with a trimethoxysilylpropyl precursor under controlled conditions. One common method involves the reaction of guanidine with 3-chloropropyltrimethoxysilane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Guanidine, [3-(trimethoxysilyl)propyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethoxysilyl groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Oxidation and Reduction Reactions: The guanidine functional group can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Addition Reactions: The compound can react with various nucleophiles and electrophiles, leading to the formation of new chemical bonds.
Major products formed from these reactions include siloxane-linked polymers and modified surfaces with enhanced adhesion properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Guanidine, [3-(trimethoxysilyl)propyl]- involves its ability to form strong chemical bonds with both organic and inorganic substrates. The trimethoxysilyl groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds with surfaces like glass and metals . The guanidine functional group can interact with various biological targets, contributing to its antimicrobial and cytotoxic effects . The compound’s ability to enhance adhesion and chemical resistance is primarily due to the formation of stable siloxane networks .
Comparison with Similar Compounds
Guanidine, [3-(trimethoxysilyl)propyl]- can be compared with other organosilane compounds such as:
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of guanidine.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group and is commonly used in polymer formulations to improve adhesion and mechanical properties.
N-[3-(Trimethoxysilyl)propyl]methylcarbamate: Contains a methylcarbamate group and is used in similar applications for enhancing adhesion and durability.
The uniqueness of Guanidine, [3-(trimethoxysilyl)propyl]- lies in its guanidine functional group, which imparts additional antimicrobial and cytotoxic properties, making it valuable in both industrial and biomedical applications .
Biological Activity
Guanidine, [3-(trimethoxysilyl)propyl]- is a compound of interest due to its potential biological activities and applications in various fields, including biocides and drug delivery systems. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
Guanidine, [3-(trimethoxysilyl)propyl]- is characterized by its guanidine functional group linked to a trimethoxysilyl propyl moiety. Its chemical structure can be represented as follows:
- Chemical Formula : C8H19N1O5Si
- Molecular Weight : 219.33 g/mol
The presence of the silane group enhances its compatibility with various substrates and its potential for surface modification.
Biological Activity Overview
The biological activity of guanidine derivatives, particularly those containing silane groups, has been extensively studied for their antimicrobial properties and cytocompatibility. Key findings include:
- Antimicrobial Activity : Research indicates that guanidine compounds exhibit significant antimicrobial effects against a range of pathogens, including antibiotic-resistant strains. For example, polyhexamethylene guanidine hydrochloride (PHMGH) demonstrated higher bactericidal activity against methicillin-resistant Staphylococcus aureus compared to traditional disinfectants like chlorhexidine .
- Cytotoxicity : In vitro studies have shown that guanidine-based dressings are cytocompatible with fibroblast cells, promoting cell growth and proliferation in wound healing applications .
1. Antimicrobial Efficacy Against ESKAPE Pathogens
A comparative study evaluated the bactericidal properties of PHMG against clinically relevant ESKAPE pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Bactericidal Activity |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | Yes |
Klebsiella pneumoniae | 1.0 µg/mL | Yes |
Acinetobacter baumannii | 2.0 µg/mL | Yes |
Results indicated that PHMG exhibited significantly higher efficacy against these pathogens than other common disinfectants .
2. Cytocompatibility in Wound Dressings
A study on the use of guanidine hydrochloride in wound dressings showed promising results:
- Cell Viability : Fibroblast cell viability increased by 30% when treated with guanidine-modified dressings compared to control groups.
- Wound Healing : Enhanced proliferation rates were observed in cultures treated with these dressings, suggesting their potential use in clinical settings for wound management .
The antimicrobial action of guanidine compounds is attributed to their ability to disrupt microbial cell membranes and inhibit essential cellular processes. The presence of the guanidine group enhances interaction with negatively charged bacterial membranes, leading to increased permeability and eventual cell lysis .
Properties
IUPAC Name |
2-(3-trimethoxysilylpropyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3O3Si/c1-11-14(12-2,13-3)6-4-5-10-7(8)9/h4-6H2,1-3H3,(H4,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEQQCQTINXZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN=C(N)N)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596296 | |
Record name | N''-[3-(Trimethoxysilyl)propyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128310-21-4 | |
Record name | N''-[3-(Trimethoxysilyl)propyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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